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Compound of Interest

Compound Name: 8-(3-Pyridyl)theophylline

Cat. No.: B089744

Disclaimer: Despite extensive research, a specific CAS number and detailed experimental data
for 8-(3-Pyridyl)theophylline, identified by the IUPAC name 1,3-dimethyl-8-(pyridin-3-yl)-7H-
purine-2,6-dione, could not be located in publicly available scientific literature and chemical
databases. The information presented herein is a compilation of established knowledge
regarding the synthesis and biological context of closely related theophylline and xanthine
derivatives, intended to provide a foundational understanding for researchers, scientists, and
drug development professionals.

Core Compound Identification

While a specific CAS number for 8-(3-Pyridyl)theophylline remains elusive, its structural and
chemical identity can be precisely defined.

Table 1. Compound Identification

Parameter Value

Common Name 8-(3-Pyridyl)theophylline

IUPAC Name 1,3-dimethyl-8-(pyridin-3-yl)-7H-purine-2,6-dione
Molecular Formula C12H11Ns02

Molecular Weight 257.25 g/mol

Chemical Structure (Awaiting experimentally confirmed data)
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Hypothetical Synthesis and Experimental Protocol

Based on established synthetic methodologies for 8-substituted xanthine derivatives, a
plausible route for the synthesis of 8-(3-Pyridyl)theophylline can be proposed. The most
common and effective method involves the condensation of a 5,6-diaminouracil derivative with
a suitable pyridine-containing reactant.

General Synthetic Pathway

The synthesis of 8-substituted theophylline derivatives typically follows a well-documented
pathway involving the Traube purine synthesis or similar cyclization reactions. A likely synthetic
route for 8-(3-Pyridyl)theophylline would involve the reaction of 5,6-diamino-1,3-
dimethyluracil with nicotinic acid or one of its activated derivatives.

Hypothetical Synthesis of 8-(3-Pyridyl)theophylline

G,6-diamino-1,3-dimethyluracD (Nicotinic Acid (or derivative)]

ntermediate

G-(S-Pyridyl)theophylIine]
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Caption: A potential synthetic workflow for 8-(3-Pyridyl)theophylline.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on the synthesis of similar 8-aryl-
xanthine compounds. This protocol has not been experimentally validated for the synthesis of
8-(3-Pyridyl)theophylline and should be adapted and optimized by qualified researchers.

o Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux
condenser and magnetic stirrer, dissolve 1 equivalent of 5,6-diamino-1,3-dimethyluracil and
1.1 equivalents of nicotinic acid in a suitable high-boiling solvent such as N,N-
dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

« Condensation: Add a condensing agent, such as phosphorus oxychloride (POCIs) or a
carbodiimide (e.g., DCC, EDC), dropwise to the reaction mixture at room temperature.

o Cyclization: After the initial condensation, heat the reaction mixture to reflux (typically 120-
150 °C) for several hours to facilitate the cyclization and formation of the purine ring system.
The reaction progress should be monitored by an appropriate technique, such as thin-layer
chromatography (TLC).

o Work-up and Purification: Upon completion of the reaction, allow the mixture to cool to room
temperature. Pour the reaction mixture into ice-water to precipitate the crude product. The
precipitate is then collected by filtration, washed with water, and dried. Further purification
can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or
by column chromatography on silica gel.

o Characterization: The final product should be characterized by standard analytical
techniques, including *H NMR, 3C NMR, mass spectrometry, and elemental analysis to
confirm its identity and purity.

Potential Biological Activity and Signhaling Pathways

Theophylline and its derivatives are well-known for their pharmacological effects, primarily as
adenosine receptor antagonists and phosphodiesterase (PDE) inhibitors. It is highly probable
that 8-(3-Pyridyl)theophylline would exhibit similar activities.
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Adenosine Receptor Antagonism

The introduction of an aromatic substituent at the 8-position of the xanthine core is a common
strategy for developing potent and selective adenosine receptor antagonists. The pyridyl group
in 8-(3-Pyridyl)theophylline would likely confer affinity for one or more of the adenosine
receptor subtypes (A1, Aza, Aze, and As). The specific selectivity profile would need to be
determined experimentally.

Adenosine Receptor Antagonism by 8-(3-Pyridyl)theophylline
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Caption: Inhibition of adenosine signaling by 8-(3-Pyridyl)theophylline.

Phosphodiesterase Inhibition

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b089744?utm_src=pdf-body
https://www.benchchem.com/product/b089744?utm_src=pdf-body-img
https://www.benchchem.com/product/b089744?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089744?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Theophylline is a non-selective PDE inhibitor, leading to an increase in intracellular cyclic
adenosine monophosphate (cCAMP) and cyclic guanosine monophosphate (cGMP). This
mechanism contributes to its bronchodilatory effects. 8-substitution can modulate the PDE
inhibitory activity of the xanthine scaffold.

Quantitative Data and Further Research

As no specific experimental data for 8-(3-Pyridyl)theophylline has been identified, the
following tables are presented as templates for the types of quantitative data that would be
essential to characterize this compound.

Table 2: Hypothetical Adenosine Receptor Binding Affinity (Ki, nM)

Compound A1 Receptor A2a Receptor Aze Receptor As Receptor
8-(3-

Pyridyltheophylli  Data Needed Data Needed Data Needed Data Needed
ne

Theophylline ~10,000 ~10,000 ~25,000 ~15,000

Table 3: Hypothetical Phosphodiesterase Inhibition (ICso, HM)

Compound PDE1 PDE2 PDE3 PDE4 PDES5

8-(3-
Pyridyl)theop Data Needed Data Needed Data Needed Data Needed Data Needed
hylline

Theophylline ~150 ~200 ~50 ~100 ~100

Further research is imperative to synthesize and characterize 8-(3-Pyridyl)theophylline,
determine its physicochemical properties, and evaluate its pharmacological profile. This would
involve a comprehensive assessment of its activity at adenosine receptors and
phosphodiesterases, as well as in vitro and in vivo studies to explore its therapeutic potential.

« To cite this document: BenchChem. [In-depth Technical Guide: 8-(3-Pyridyl)theophylline].
BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b089744#8-3-pyridyl-theophylline-cas-number-and-
iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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